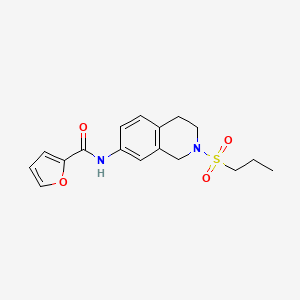
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound known for its diverse biological activities. This molecule, with its unique structural features, has gained attention in various fields of scientific research including medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves a multi-step synthesis starting from commercially available materials. Initial steps usually involve the formation of the tetrahydroisoquinoline core, followed by sulfonylation to introduce the propylsulfonyl group. The final steps include the coupling of the carboxamide with the furan moiety under specific reaction conditions.
Industrial Production Methods: Large-scale production of this compound may involve optimizing the synthetic route for higher yields and purity. Industrial methods often require the use of specialized equipment and conditions to maintain consistency and scalability. This includes controlled temperature environments, high-pressure reactors, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo a variety of chemical reactions. These include:
Oxidation: The compound may undergo oxidation reactions primarily at the sulfonyl group, potentially altering its biological properties.
Reduction: Reduction of the sulfonyl group can lead to the formation of different derivatives with varied activity profiles.
Substitution: The furan ring and the tetrahydroisoquinoline core can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. They often include oxidized or reduced versions of the parent compound, as well as substituted derivatives that may exhibit different biological activities.
Applications De Recherche Scientifique
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions, particularly those involving sulfonyl and furan functionalities.
Biology: Its effects on cellular processes are of interest, especially in the study of cell signaling pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance:
Molecular Targets: It may bind to enzymes or receptors, influencing their activity and thus altering cellular processes.
Pathways Involved: The exact pathways can vary, but common examples include modulation of signaling pathways involved in inflammation or cell growth.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide stands out due to its unique structural combination of a sulfonyl tetrahydroisoquinoline core and a furan carboxamide moiety. Similar compounds might include:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
These compounds share a similar backbone but differ in their sulfonyl substituents, which can significantly affect their biological activities and applications.
That’s a pretty packed read, wouldn’t you say? If there's anything specific you want to delve deeper into, we can expand on that.
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUMQCQUPBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













